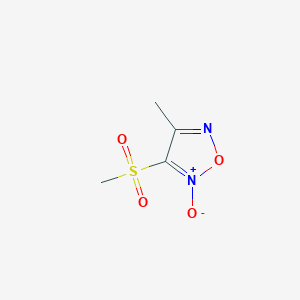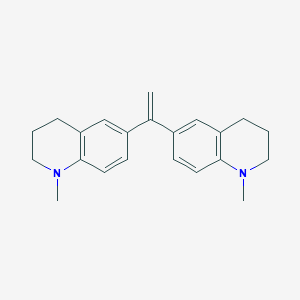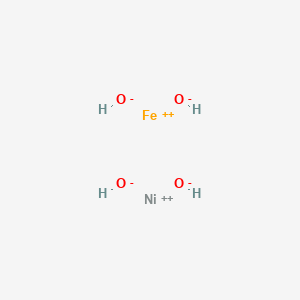
Iron(2+);nickel(2+);tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+);nickel(2+);tetrahydroxide is a coordination compound consisting of iron and nickel ions coordinated with hydroxide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(2+);nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the co-precipitation of iron and nickel salts in an alkaline medium. For instance, mixing aqueous solutions of iron(II) sulfate and nickel(II) sulfate with sodium hydroxide can result in the formation of the desired compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the complete precipitation of the hydroxide complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale co-precipitation processes. The reaction conditions are optimized to maximize yield and purity. Factors such as temperature, concentration of reactants, and mixing speed are carefully controlled to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where hydroxide ligands are replaced by other ligands such as chloride or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand substitution reactions often involve the use of concentrated hydrochloric acid or ammonia solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and nickel(III) complexes, while reduction can produce iron(0) and nickel(0) species.
Aplicaciones Científicas De Investigación
Iron(2+);nickel(2+);tetrahydroxide has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as battery electrodes and supercapacitors.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which Iron(2+);nickel(2+);tetrahydroxide exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Iron(2+);nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Iron(2+);cobalt(2+);tetrahydroxide: Similar in structure but with cobalt instead of nickel, this compound exhibits different catalytic properties due to the unique electronic configuration of cobalt.
Nickel(2+);cobalt(2+);tetrahydroxide: This compound, containing both nickel and cobalt, shows distinct electrochemical behavior compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable subject of study in fields ranging from catalysis to materials science.
Propiedades
Número CAS |
110045-09-5 |
|---|---|
Fórmula molecular |
FeH4NiO4 |
Peso molecular |
182.57 g/mol |
Nombre IUPAC |
iron(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clave InChI |
QJSRJXPVIMXHBW-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


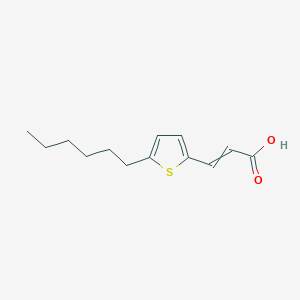
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
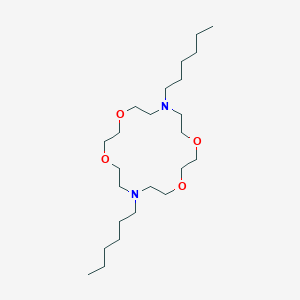

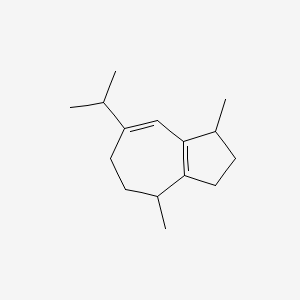
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)

![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)

![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)

